molecular formula C6H2ClF2NO2 B1357387 5-Chloro-1,2-difluoro-3-nitrobenzene CAS No. 169468-81-9

5-Chloro-1,2-difluoro-3-nitrobenzene

Cat. No. B1357387
CAS RN: 169468-81-9
M. Wt: 193.53 g/mol
InChI Key: GCVQFKJDKCXAPJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving 5-Chloro-1,2-difluoro-3-nitrobenzene are not detailed in the available resources .

Scientific Research Applications

Derivative Synthesis

5-Chloro-1,2-difluoro-3-nitrobenzene has been utilized in the synthesis of various derivatives. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, highlighting its potential in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. This reinforces the activation of the halogen substituent towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Charge Control in Reactions

The compound has been studied for charge control in SNAr (nucleophilic aromatic substitution) reactions. For example, 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene underwent predominant substitution of the chlorine atom through orbital-controlled processes. This suggests potential uses in controlled chemical synthesis where precise manipulation of charge is crucial (Cervera et al., 1996).

Microbial Degradation Studies

Studies have explored the microbial degradation of similar compounds, such as 1-chloro-4-nitrobenzene, by bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, indicating potential applications in bioremediation and environmental cleanup processes (Shah, 2014).

Isotopic Abundance Research

Research on isotopic abundance in related compounds, like 1-Chloro-3-nitrobenzene, has been conducted to understand the impact of biofield energy treatment on isotopic abundance ratios. This research can provide insights into altered isotope effects such as changes in physicochemical and thermal properties, which could be relevant in designing pharmaceuticals and industrial chemicals (Trivedi et al., 2016).

Electrospectroscopy Studies

Electron transmission spectroscopy (ETS) and other spectroscopic methods have been used to study nitrobenzene derivatives, including chloronitrobenzene variants. These studies provide valuable data on electron attachment energies and molecular interactions, relevant in fields like material science and molecular engineering (Asfandiarov et al., 2007).

Future Directions

The future directions for the study and application of 5-Chloro-1,2-difluoro-3-nitrobenzene are not specified in the available resources .

properties

IUPAC Name

5-chloro-1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQFKJDKCXAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597116
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2-difluoro-3-nitrobenzene

CAS RN

169468-81-9
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169468-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-chloro-3,4-difluoro-2-nitroaniline (3.30 g, 15.8 mmol) in concentrated sulfuric acid (8.3 mL) was stirred at rt for 3 h and was then cooled to 0° C. A solution of sodium nitrite (1.3 g, 18.8 mmol) concentrated sulfuric acid (6.7 mL) was added slowly followed by phosphoric acid (85%, 15 mL) added drop wise. A dark brown precipitate formed, and the resulting slurry was stirred for 1 h at 0° C. A suspension of copper(I) oxide (2.4 g, 30 mmol) and sodium hypophosphite hydrate (5.6 g, 64 mmol) in water (6.7 mL) was then added slowly with the temperature remaining at 0° C. Substantial gas evolution was observed during the addition. When the reaction was complete, the mixture was diluted with water and ether. Celite was added to help adsorb insoluble solids. The mixture was filtered, and the filtrate was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (90% hexanes: 10% ethyl acetate) to provide the desired 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol, 53% yield) as a yellow crystalline solid. 1H NMR (400 MHz, CDCl3): 7.88 (m, 1H), 7.53 (m, 1H); GCMS for C6H2ClF2NO2: 193 (M+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Name
Quantity
6.7 mL
Type
solvent
Reaction Step Five
Quantity
2.4 g
Type
catalyst
Reaction Step Five

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